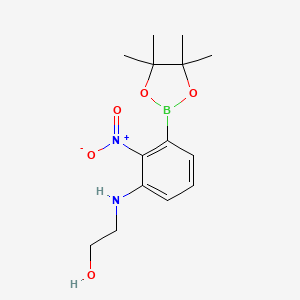
(2S)-2-amino-8-(phenylmethoxycarbonylamino)octanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-8-(phenylmethoxycarbonylamino)octanoic acid is a synthetic amino acid derivative It is characterized by the presence of an amino group at the second carbon and a phenylmethoxycarbonylamino group at the eighth carbon of the octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-8-(phenylmethoxycarbonylamino)octanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group at the second carbon is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Formation of the Octanoic Acid Backbone: The octanoic acid backbone is constructed through a series of reactions, including alkylation and oxidation.
Introduction of the Phenylmethoxycarbonylamino Group: The phenylmethoxycarbonylamino group is introduced at the eighth carbon through a nucleophilic substitution reaction.
Deprotection: The protecting group on the amino group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Synthesis: Depending on the scale, either batch or continuous flow synthesis methods are employed.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-8-(phenylmethoxycarbonylamino)octanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-8-(phenylmethoxycarbonylamino)octanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential role in protein engineering and peptide synthesis. Its ability to mimic natural amino acids makes it valuable in the design of synthetic peptides and proteins.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-8-(phenylmethoxycarbonylamino)octanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-8-(benzyloxycarbonylamino)octanoic acid
- (2S)-2-amino-8-(methoxycarbonylamino)octanoic acid
- (2S)-2-amino-8-(ethoxycarbonylamino)octanoic acid
Uniqueness
(2S)-2-amino-8-(phenylmethoxycarbonylamino)octanoic acid is unique due to the presence of the phenylmethoxycarbonylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific structural features are required.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action provides a foundation for exploring its potential in various fields.
Properties
Molecular Formula |
C16H24N2O4 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
2-amino-8-(phenylmethoxycarbonylamino)octanoic acid |
InChI |
InChI=1S/C16H24N2O4/c17-14(15(19)20)10-6-1-2-7-11-18-16(21)22-12-13-8-4-3-5-9-13/h3-5,8-9,14H,1-2,6-7,10-12,17H2,(H,18,21)(H,19,20) |
InChI Key |
KSWKMUTZIUUFQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3S)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12073487.png)
![8-[(4-Ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12073489.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)





![2-[4-(2-Methylpropoxy)phenyl]acetonitrile](/img/structure/B12073541.png)
